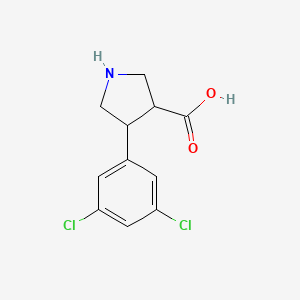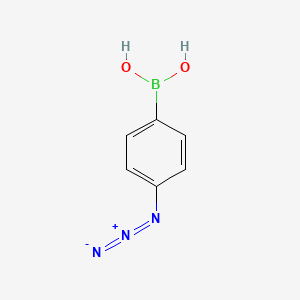
(4-Azidophenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Azidophenyl)boronic acid is a versatile compound that features both boronic acid and azide functional groups. This unique combination makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The azide group also allows for further chemical transformations, such as click chemistry, which is widely used for introducing diverse functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (4-Azidophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester . This process typically uses mild and functional group-tolerant reaction conditions, making it suitable for a wide range of applications .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols . The resulting boronic esters can then be converted into boronic acids through various chemical reactions .
Análisis De Reacciones Químicas
Types of Reactions: (4-Azidophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Click Chemistry: The azide group can participate in click chemistry reactions to introduce various functionalities.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and bases like potassium acetate.
Click Chemistry: Often employs copper(I) catalysts and alkynes.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Click Chemistry: Forms triazole-linked compounds.
Aplicaciones Científicas De Investigación
(4-Azidophenyl)boronic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex organic molecules.
Bioconjugation: For attaching molecules to biological targets like proteins or antibodies.
Drug Discovery: In the synthesis of bioactive molecules for drug discovery efforts.
Biological Imaging: Construction of fluorescent probes by attaching fluorophores to the azide group.
Materials Science: Development of photoactive materials by incorporating the (4-Azidophenyl) group into polymers.
Mecanismo De Acción
The mechanism of action of (4-Azidophenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules containing cis-diols through the boronic acid group. This allows for selective attachment to target biomolecules, which can then be further manipulated using the azide group for additional conjugation through click chemistry. This dual functionality makes it a powerful tool for bioconjugation and other applications.
Comparación Con Compuestos Similares
4-Iodophenylboronic acid: Used in similar Suzuki-Miyaura coupling reactions but lacks the azide group, limiting its versatility.
4-Bromophenylboronic acid: Another similar compound used in coupling reactions but also lacks the azide group.
Uniqueness: (4-Azidophenyl)boronic acid’s uniqueness lies in its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications compared to its counterparts.
Propiedades
Fórmula molecular |
C6H6BN3O2 |
|---|---|
Peso molecular |
162.94 g/mol |
Nombre IUPAC |
(4-azidophenyl)boronic acid |
InChI |
InChI=1S/C6H6BN3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4,11-12H |
Clave InChI |
OQZNOWMXHUVPQW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)N=[N+]=[N-])(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


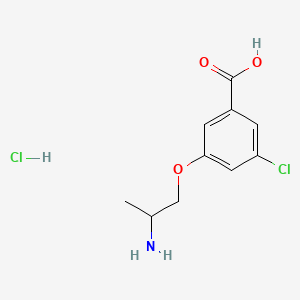
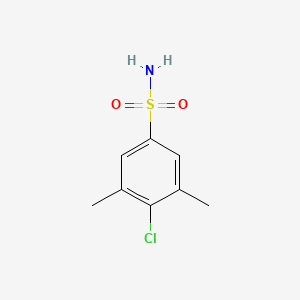
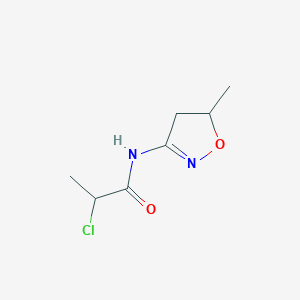
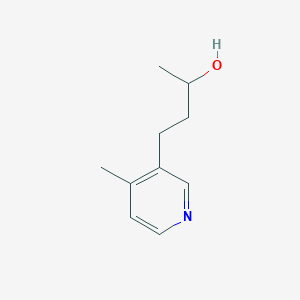
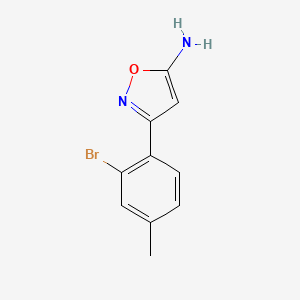
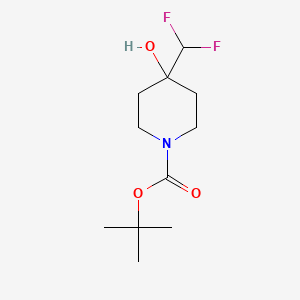
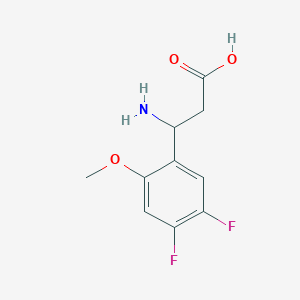
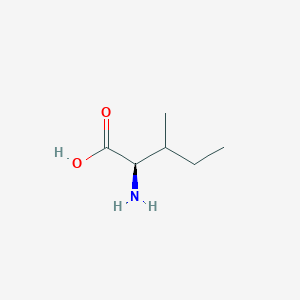
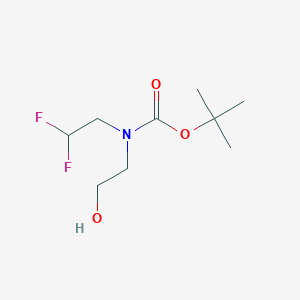
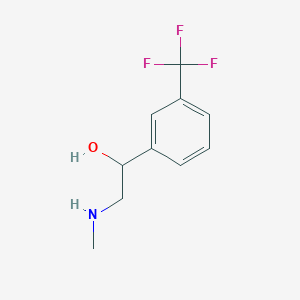
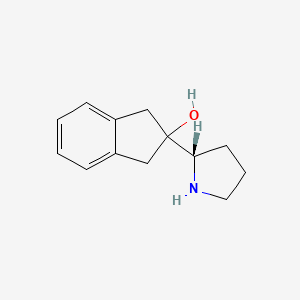
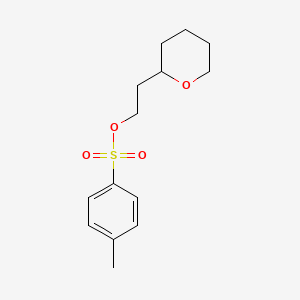
![4-[4-(Propan-2-yl)phenyl]butanal](/img/structure/B13556131.png)
